3'-Hydroxy-amiodarone Hydrochloride
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Overview
Description
3’-Hydroxy-amiodarone Hydrochloride is a derivative of amiodarone, a well-known antiarrhythmic medication used to treat various types of cardiac dysrhythmias. This compound is characterized by the presence of a hydroxyl group at the 3’ position of the amiodarone molecule, which may influence its pharmacological properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxy-amiodarone Hydrochloride typically involves multiple steps, starting from salicylaldehyde. The process includes reactions with 2-halogenated hydrocarbyl hexanoate, p-methoxybenzoyl chloride, iodine, and 2-diethylaminoethyl chloride hydrochloride in the presence of a catalyst . The key steps include:
- Formation of 2-butylbenzofuran.
- Conversion to 2-butyl-3-(4-hydroxybenzoyl)benzofuran.
- Iodination to form 2-butyl-3-(3,5-diiodine-4-hydroxybenzoyl)benzofuran.
- Final reaction to obtain (2-butyl-3-benzofuryl)[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone hydrochloride, known as amiodarone hydrochloride .
Industrial Production Methods: The industrial production of 3’-Hydroxy-amiodarone Hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves using cost-effective raw materials, efficient catalysts, and reaction conditions that maximize yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3’-Hydroxy-amiodarone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions often involve acidic or basic catalysts to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various ethers or esters .
Scientific Research Applications
3’-Hydroxy-amiodarone Hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3’-Hydroxy-amiodarone Hydrochloride is similar to that of amiodarone. It primarily acts as a class III antiarrhythmic agent by blocking potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential. This increases the duration of the action potential and the effective refractory period for cardiac cells . The compound may also interact with other ion channels and receptors, contributing to its overall antiarrhythmic effects .
Comparison with Similar Compounds
Amiodarone: The parent compound, widely used as an antiarrhythmic medication.
Dronedarone: A derivative of amiodarone with a similar mechanism of action but fewer side effects.
Sotalol: Another class III antiarrhythmic agent with different structural features.
Uniqueness: 3’-Hydroxy-amiodarone Hydrochloride is unique due to the presence of the hydroxyl group at the 3’ position, which may influence its pharmacokinetics and interactions with biological targets. This structural modification can potentially enhance its therapeutic efficacy and reduce side effects compared to other similar compounds .
Properties
Molecular Formula |
C25H30ClI2NO4 |
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Molecular Weight |
697.8 g/mol |
IUPAC Name |
[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]-[2-(3-hydroxybutyl)-1-benzofuran-3-yl]methanone;hydrochloride |
InChI |
InChI=1S/C25H29I2NO4.ClH/c1-4-28(5-2)12-13-31-25-19(26)14-17(15-20(25)27)24(30)23-18-8-6-7-9-21(18)32-22(23)11-10-16(3)29;/h6-9,14-16,29H,4-5,10-13H2,1-3H3;1H |
InChI Key |
VPSIRNRYUTVXSU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCC(C)O)I.Cl |
Origin of Product |
United States |
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